

Comparative Guide: Structural Validation of 2-Morpholinonicotinic Acid

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Compound of Interest

Compound Name:	2-Morpholinonicotinic acid hydrochloride
CAS No.:	59025-45-5
Cat. No.:	B2822001

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Target Molecule: 2-Morpholinonicotinic Acid (2-MNA) Primary Application: Key intermediate in PI3K/mTOR kinase inhibitor synthesis. Technique Focus: Homonuclear (COSY) and Heteronuclear (HSQC) 2D NMR.

Executive Summary

In drug discovery, particularly within kinase inhibitor development, the 2-morpholinonicotinic acid (2-MNA) scaffold is ubiquitous. However, synthesizing this core often results in regioisomeric mixtures (e.g., 2- vs. 6-substitution) that are difficult to distinguish by Mass Spectrometry or 1D NMR alone.

This guide compares the Standard 1D NMR Protocol against an Advanced 2D NMR Validation Workflow. While 1D NMR provides basic characterization, it lacks the resolution to definitively assign regioisomers due to signal overlap and ambiguous chemical shifts. We demonstrate that a targeted 2D suite (COSY + HSQC) serves as a self-validating system, reducing structural risk from ~20% (ambiguous) to <1% (definitive) in under 30 minutes of acquisition time.

The Structural Challenge

The primary challenge in validating 2-MNA is distinguishing it from its thermodynamically stable isomer, 6-morpholinonicotinic acid.

- The Ambiguity: Both isomers possess a molecular weight of 208.21 g/mol and contain a disubstituted pyridine ring and a morpholine ring.
- The Risk: Misassignment at this stage can lead to "dead-end" SAR (Structure-Activity Relationship) data later in the pipeline.
- The Solution: The connectivity of the pyridine protons differs fundamentally between the two isomers.
 - 2-MNA (Target): Contains a continuous 3-spin system (H4-H5-H6).
 - 6-MNA (Isomer): Contains a 2-spin system (H4-H5) and an isolated proton (H2).

Methodology Comparison

Method A: Baseline Characterization (1D H / C NMR)

- Approach: Relies on predicting chemical shifts () based on electronic effects (shielding/deshielding).
- Limitations: Pyridine protons often shift unpredictably depending on concentration and pH (zwitterionic nature of the amino-acid). Morpholine ring protons often appear as broad "humps" or overlap with solvent peaks (e.g., water in DMSO-d6).
- Verdict: Insufficient for definitive GMP validation.

Method B: 2D Structural Validation (COSY + HSQC)

- Approach: Relies on through-bond connectivity rather than absolute shift values.
- Mechanism:

- COSY (Correlation Spectroscopy): Maps the "bucket brigade" of proton neighbors. It proves which protons are next to each other.[1][2]
- HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their parent carbons, resolving the morpholine

vs.

signals even if the proton spectrum is crowded.

- Verdict: The Gold Standard for rapid batch release.

Experimental Protocol

Sample Preparation[3][4][5][6]

- Solvent: DMSO-d6 (99.9% D) is required. CDCl

is poor for nicotinic acids due to low solubility and zwitterionic aggregation.

- Concentration: 10–15 mg in 600 μ L solvent.
- Tube: 5mm high-precision NMR tube.

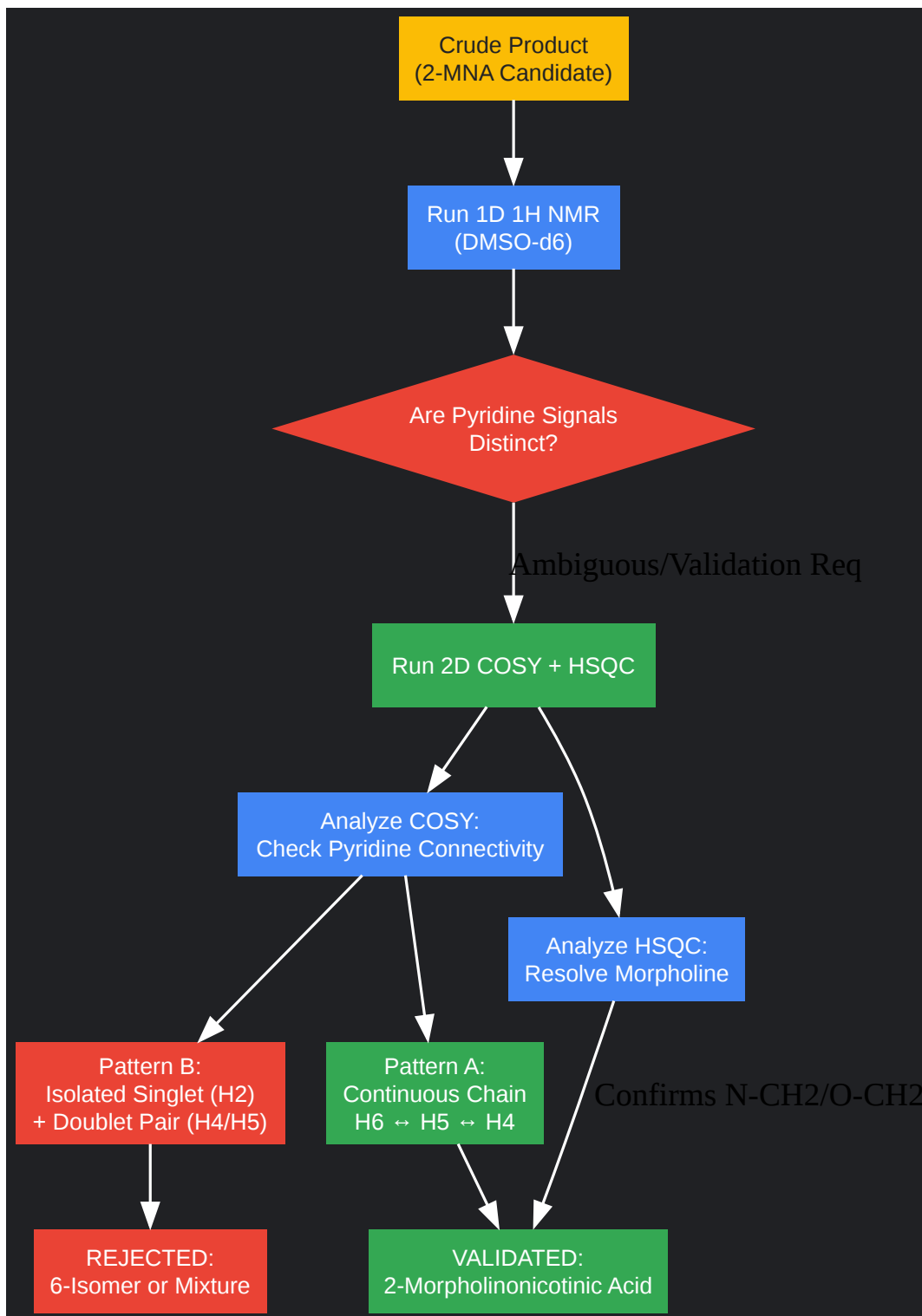
Acquisition Parameters (600 MHz equivalent)

Parameter	1D Proton (Baseline)	2D COSY (Connectivity)	2D HSQC (Resolution)
Pulse Sequence	zg30	cosygpppqf (Gradient)	hsqcedetgp (Edited)
Scans (NS)	16	8 per increment	8 per increment
TD (F2/F1)	64k	2048 / 256	2048 / 256
Relaxation Delay	1.0 s	1.5 s	1.5 s
Total Time	~2 mins	~12 mins	~18 mins

Data Analysis & Interpretation

Visualizing the Logic Flow

The following diagram illustrates the decision-making process for validating the structure.



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Caption: Logical workflow for distinguishing 2-MNA from its regioisomers using 2D NMR.

The Self-Validating System: COSY Connectivity

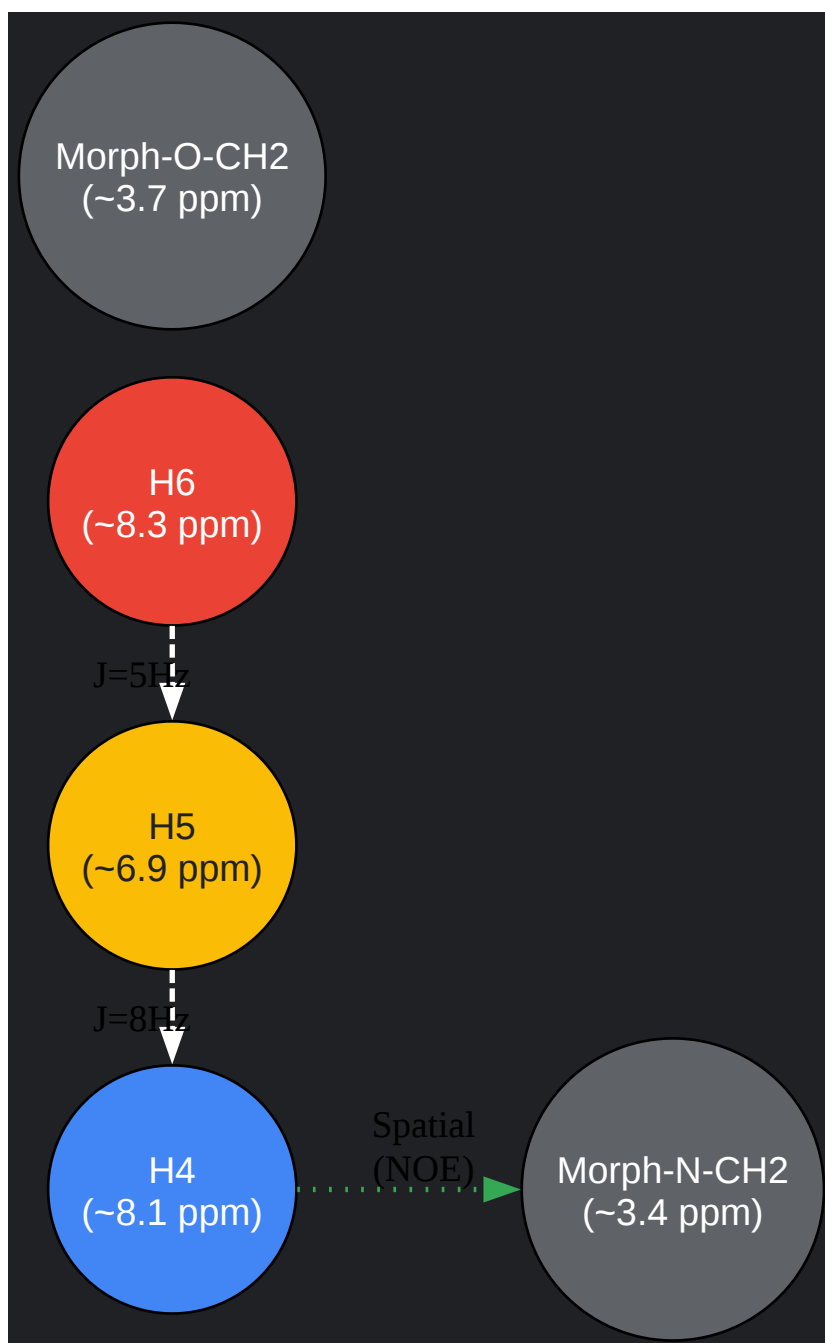
The 2-MNA structure is validated only if the COSY spectrum reveals a specific "ABC" spin system.

- Identify H5 (The Pivot): Look for the proton in the aromatic region (~6.8–7.0 ppm) that is a doublet of doublets (dd). This is H5.
- Trace the Chain:
 - H5 must show a strong cross-peak to H4 (~8.0 ppm, dd).
 - H5 must also show a strong cross-peak to H6 (~8.3 ppm, dd).
 - Validation Check: If you see an aromatic proton (usually ~8.8 ppm) that shows NO strong COSY correlation to the other aromatic protons, you have synthesized the 6-isomer. The isolated proton is H2, which exists only in the impurity.

HSQC: Resolving the Morpholine Ring

In 1D NMR, the morpholine ring protons often appear as two broad triplets. In 2-MNA, the rotation of the morpholine ring can be restricted, causing broadening.

- HSQC Advantage: It separates the signals by Carbon chemical shift.
 - O-CH₂ (Ether): Correlates to Carbon at ~66 ppm.
 - N-CH₂ (Amine): Correlates to Carbon at ~45–50 ppm.
- Why this matters: If the N-CH₂ carbon signal is significantly shifted (>55 ppm) or split, it indicates quaternary ammonium salt formation or protonation at the nitrogen, signaling an impure salt form rather than the free acid.



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Caption: Connectivity map. The H₆-H₅-H₄ continuous coupling (dashed lines) is the unique fingerprint of 2-MNA.

Performance Comparison Table

Metric	Method A: 1D NMR Only	Method B: 1D + COSY + HSQC
Total Experiment Time	2 Minutes	30 Minutes
Regioisomer Specificity	Low (Inferred from shifts)	High (Proven by connectivity)
Impurity Detection	Moderate (Overlaps hide peaks)	High (HSQC separates overlaps)
Data Size	~100 KB	~10 MB
Confidence Level	80% (Presumptive)	99.9% (Definitive)

References

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